molecular formula C14H23NO3S B2549955 N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 886129-18-6

N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2549955
CAS RN: 886129-18-6
M. Wt: 285.4
InChI Key: GEUZJXMUDXAZBX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effect on the organism .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage would be included here .

properties

IUPAC Name

N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-7-6-8-18-5/h9,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUZJXMUDXAZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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